1,3-Dihydro-5,6-dinitro-2H-benzimidazol-2-one
CAS No.: 3705-86-0
Cat. No.: VC20775266
Molecular Formula: C7H4N4O5
Molecular Weight: 224.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 3705-86-0 |
|---|---|
| Molecular Formula | C7H4N4O5 |
| Molecular Weight | 224.13 g/mol |
| IUPAC Name | 5,6-dinitro-1,3-dihydrobenzimidazol-2-one |
| Standard InChI | InChI=1S/C7H4N4O5/c12-7-8-3-1-5(10(13)14)6(11(15)16)2-4(3)9-7/h1-2H,(H2,8,9,12) |
| Standard InChI Key | TZDUUWCJIOBQOD-UHFFFAOYSA-N |
| SMILES | C1=C2C(=CC(=C1[N+](=O)[O-])[N+](=O)[O-])NC(=O)N2 |
| Canonical SMILES | C1=C2C(=CC(=C1[N+](=O)[O-])[N+](=O)[O-])NC(=O)N2 |
Introduction
Structural Properties and Basic Information
1,3-Dihydro-5,6-dinitro-2H-benzimidazol-2-one is an organic compound with significant chemical importance. Its distinct molecular structure features a benzimidazole core with specific modifications that contribute to its unique properties and applications.
Chemical Identity and Nomenclature
The compound is known by several names in the chemical literature, including 5,6-Dinitro-2(3H)-benzimidazolone, 5,6-Dinitro-2-benzimidazolinone, and 5,6-Dinitrobenzimidazol-2-one . Its CAS Registry Number is 3705-86-0, which serves as its unique identifier in chemical databases and literature . This identification is crucial for researchers and industry professionals when referencing the compound in regulatory documentation, safety data sheets, and research publications.
Physical and Chemical Properties
1,3-Dihydro-5,6-dinitro-2H-benzimidazol-2-one has a molecular formula of C₇H₄N₄O₅ and a molecular weight of 224.133 g/mol . The compound's structure features a benzimidazole core with two nitro groups at the 5 and 6 positions and a carbonyl group at position 2. This unique arrangement of functional groups contributes to its distinctive chemical behavior and reactivity patterns.
Synthesis and Preparation Methods
The synthesis of 1,3-Dihydro-5,6-dinitro-2H-benzimidazol-2-one involves specific chemical processes that have been optimized for efficient production. Understanding these methods is essential for researchers and manufacturers working with this compound.
Laboratory Synthesis Routes
The primary synthesis route for 1,3-Dihydro-5,6-dinitro-2H-benzimidazol-2-one involves the nitration of 1,3-dihydro-2H-benzimidazol-2-one. This process requires careful control of reaction conditions to ensure selective nitration at the 5 and 6 positions of the benzimidazole ring. Research by Yang et al. (2009) has established optimum conditions for the nitration process to obtain pure 5,6-dinitrobenzimidazolone-2 . Their findings indicate that precise temperature control and reagent ratios are critical for achieving high purity and yield, making large-scale production economically feasible .
Industrial Production Considerations
For industrial applications, the synthesis of 1,3-Dihydro-5,6-dinitro-2H-benzimidazol-2-one often requires modifications to laboratory methods to accommodate larger scales. Several Chinese manufacturers have developed commercial production capabilities for this compound, including Zibo Hangyu Biotechnology Development Co., Chemlyte Solutions, Dayang Chem (Hangzhou) Co., and Antimex Chemical Limited . These companies typically offer the compound with a minimum purity of 98-99% .
Chemical Reactions and Reactivity
The presence of nitro groups in 1,3-Dihydro-5,6-dinitro-2H-benzimidazol-2-one significantly influences its chemical behavior, making it suitable for various chemical transformations and applications.
Reduction Reactions
One of the most important reactions of 1,3-Dihydro-5,6-dinitro-2H-benzimidazol-2-one is the reduction of its nitro groups to form 5,6-diaminobenzimidazolone-2 . This transformation can be achieved using reducing agents such as hydrogen gas with appropriate catalysts or chemical reducing agents. The resulting diamine derivative has its own set of applications and can serve as an intermediate for further chemical synthesis .
Substitution Reactions
The nitro groups in 1,3-Dihydro-5,6-dinitro-2H-benzimidazol-2-one can undergo nucleophilic substitution reactions under appropriate conditions. These reactions are valuable for creating derivatives with modified properties and functions. The electronegativity of the nitro groups makes the benzene ring more susceptible to nucleophilic attack, enabling a range of transformations that can be exploited in synthetic chemistry.
Applications and Research Developments
1,3-Dihydro-5,6-dinitro-2H-benzimidazol-2-one serves important roles in various scientific and industrial applications, with ongoing research expanding its potential uses.
Industrial and Research Applications
The compound functions as an important chemical intermediate in organic synthesis, particularly in the production of pharmaceuticals, pesticides, and specialty chemicals . Suppliers market it specifically as a fine chemical intermediate used in the synthesis of various pesticides, medicines, surfactants, polymer monomers, and antifungal agents . Its unique structure and reactivity make it valuable for creating compounds with specific properties and functions.
Recent Research Findings
Recent research has expanded our understanding of 1,3-Dihydro-5,6-dinitro-2H-benzimidazol-2-one and related compounds. A study by Yang et al. (2009) focused on optimizing the synthesis and characterization of both 5,6-dinitro and 5,6-diaminobenzimidazolone-2, providing valuable insights into the production methods and properties of these compounds . Additionally, research by Mandeville and Whitesides (1986) demonstrated the use of o-phenylenediamine derivatives in the synthesis of macrocyclic ring compounds, indicating potential applications in complex molecular architectures .
Comparative Analysis and Data Tables
To facilitate a deeper understanding of 1,3-Dihydro-5,6-dinitro-2H-benzimidazol-2-one, comparative analyses with related compounds and comprehensive data tables are presented below.
Comparison with Parent Compound
Table 1: Comparison of 1,3-Dihydro-5,6-dinitro-2H-benzimidazol-2-one with Parent Compound
| Property | 1,3-Dihydro-5,6-dinitro-2H-benzimidazol-2-one | 1,3-Dihydro-2H-benzimidazol-2-one |
|---|---|---|
| Molecular Formula | C₇H₄N₄O₅ | C₇H₆N₂O |
| Molecular Weight | 224.133 g/mol | 134.1353 g/mol |
| CAS Registry Number | 3705-86-0 | 615-16-7 |
| Structure | Benzimidazole with nitro groups at 5,6 positions | Unsubstituted benzimidazole core |
| Reactivity | Enhanced electrophilicity at benzene ring | Less reactive benzene ring |
| Applications | Chemical intermediate for pharmaceuticals, pesticides | Building block for various applications |
The comparison reveals the significant impact of nitro group substitution on the molecular properties and reactivity patterns .
| Supplier | Minimum Purity | Minimum Order | Special Notes |
|---|---|---|---|
| Zibo Hangyu Biotechnology | 99% | 10 Gram | Packages according to customer requirements |
| Chemlyte Solutions | 99.0% | 100 Gram | Store container tightly closed in dry, cool place |
| Dayang Chem | 98% Min | Variable | Store in dry, dark, ventilated place |
| Antimex Chemical Limited | 99% | Variable | Used as raw material for various applications |
This table highlights the commercial availability and quality specifications of the compound from different suppliers .
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